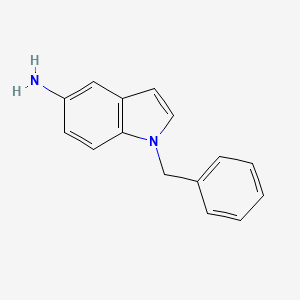1-Benzyl-1H-indol-5-ylamine
CAS No.: 26807-73-8
Cat. No.: VC2002854
Molecular Formula: C15H14N2
Molecular Weight: 222.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 26807-73-8 |
|---|---|
| Molecular Formula | C15H14N2 |
| Molecular Weight | 222.28 g/mol |
| IUPAC Name | 1-benzylindol-5-amine |
| Standard InChI | InChI=1S/C15H14N2/c16-14-6-7-15-13(10-14)8-9-17(15)11-12-4-2-1-3-5-12/h1-10H,11,16H2 |
| Standard InChI Key | UYDNPZLYDODKKA-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)N |
| Canonical SMILES | C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)N |
Introduction
Chemical Identity and Properties
Basic Information
1-Benzyl-1H-indol-5-ylamine is an organic compound that belongs to the class of indoles, specifically featuring a benzyl substituent at the nitrogen position and an amine group at the 5-position of the indole ring system. The compound's basic identifiers are summarized in Table 1.
Table 1: Chemical Identifiers of 1-Benzyl-1H-indol-5-ylamine
| Parameter | Information |
|---|---|
| IUPAC Name | 1-benzylindol-5-amine |
| CAS Registry Number | 26807-73-8 |
| Molecular Formula | C₁₅H₁₄N₂ |
| Molecular Weight | 222.29 g/mol |
| SMILES Notation | C1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)N |
| InChI Key | UYDNPZLYDODKKA-UHFFFAOYSA-N |
| PubChem CID | 2794624 |
The compound has several synonyms documented in chemical databases, including 1-benzyl-1H-indol-5-amine, 5-amino-1-benzylindole, N-benzyl-5-amino indole, and 1-benzylindole-5-ylamine .
Physical Properties
1-Benzyl-1H-indol-5-ylamine typically appears as a white to light yellow crystalline solid. The physical and chemical properties of this compound are important considerations for both its synthesis and applications in chemical research.
Table 2: Physical and Chemical Properties
| Property | Description |
|---|---|
| Appearance | White to light yellow crystalline solid |
| Storage Condition | Keep in dark place, inert atmosphere, room temperature |
| Purity (Commercial) | 97-98% |
| Hazard Classification | Xn - Harmful |
| Risk Codes | R22 - Harmful if swallowed, R41 - Risk of serious damage to eyes |
The compound requires specific storage conditions to maintain its stability, generally being kept in a dark place under inert atmosphere at room temperature .
Structure and Characterization
The structure of 1-Benzyl-1H-indol-5-ylamine consists of a bicyclic indole core with a benzyl group attached to the nitrogen atom of the pyrrole ring and an amine group at the 5-position of the benzene portion of the indole structure. This particular substitution pattern contributes to its chemical reactivity and biological potential.
Spectroscopic data has been documented for this compound, notably NMR data that confirms its structure:
Table 3: NMR Spectroscopic Data
| Nucleus | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
|---|---|
| ¹H-NMR (DMSO-d6) | 4.47 (2H, s), 5.27 (2H, s), 6.17 (1H, d, J = 2.6 Hz), 6.47 (1H, dd, J = 8.6, 2.0 Hz), 6.68 (1H, d, J = 2.0 Hz), 7.08 (1H, d, J = 8.6 Hz), 7.12-7.17 (2H, m), 7.21-7.32 (4H, m) |
This spectroscopic information is valuable for confirming the identity and purity of synthesized material .
Synthesis Methods
Reduction of Nitro Derivatives
The most common and well-documented synthetic approach to 1-Benzyl-1H-indol-5-ylamine involves the reduction of the corresponding nitro compound, 1-benzyl-5-nitro-1H-indole. Several experimental procedures have been reported with varying reaction conditions and yields.
Table 4: Reduction Methods for Synthesis of 1-Benzyl-1H-indol-5-ylamine
| Method | Reagents | Conditions | Yield | Reference |
|---|---|---|---|---|
| Iron Reduction | Fe, AcOH, MeOH | 65°C, 2.0 h | 63% | |
| Modified Iron Reduction | Fe, NH₄Cl, EtOH, H₂O | 70-75°C, 3.5 h, reflux | 22.4 g |
One detailed procedure describes the reaction as follows: 1-benzyl-5-nitro-1H-indole (500 mg, 1.98 mmol) and iron powder (555 mg, 9.9 mmol) were dissolved in methanol, followed by the addition of acetic acid (594 mg, 9.9 mmol) with stirring. The mixture was heated at 65°C for 2 hours. After monitoring by TLC, the reaction solution was filtered through celite, washed with methanol, and concentrated under reduced pressure. The crude product was purified by silica gel column chromatography to yield 1-Benzyl-1H-indol-5-ylamine (280 mg, 63% yield) .
An alternative method uses ammonium chloride as an additive: To a mixture of 45.5 g of 1-benzyl-5-nitro-1H-indole, 6.15 g of ammonium chloride, 360 mL of ethanol, and 90 mL of water, 35.2 g of iron powder was added in portions at 70-75°C. The mixture was refluxed for 3.5 hours, then cooled to room temperature. After workup and purification by silica gel column chromatography, 22.4 g of 1-Benzyl-1H-indol-5-ylamine was obtained as a pale brown solid .
Other Synthetic Routes
While reduction of nitro derivatives is the predominant method reported in the literature, other potential synthetic approaches include:
-
Reaction of tryptamine with benzyl chloride
-
Reductive amination of 1-benzyl-1H-indole-5-carboxaldehyde
These alternative routes may offer advantages for specific applications or starting material availability.
Chemical Reactivity and Applications
Coupling Reactions
1-Benzyl-1H-indol-5-ylamine serves as a valuable building block in various coupling reactions, particularly in palladium-catalyzed transformations. The amine functionality at the 5-position enables the compound to participate in numerous coupling reactions to form carbon-nitrogen bonds.
Several studies report the use of this compound in Buchwald-Hartwig amination reactions with various aryl halides. For example:
Table 5: Selected Coupling Reactions of 1-Benzyl-1H-indol-5-ylamine
The reactivity of 1-Benzyl-1H-indol-5-ylamine in these coupling reactions demonstrates its utility as a building block for the synthesis of more complex molecular structures with potential biological activities.
Urea Formation
The amine functionality also enables the formation of urea derivatives. For instance, the compound has been used to synthesize 1-(1-Benzyl-1H-indol-5-yl)-3-quinolin-4-ylurea by reaction with the appropriate isocyanate or related precursors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume